

# synthesis protocol for 4,7-Dimethoxy-1,10-phenanthroline

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## Compound of Interest

Compound Name: 4,7-Dimethoxy-1,10-phenanthroline

Cat. No.: B1245073

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## An In-depth Technical Guide to the Synthesis of 4,7-Dimethoxy-1,10-phenanthroline

This technical guide provides a comprehensive overview of the synthesis protocol for **4,7-Dimethoxy-1,10-phenanthroline**, a key ligand in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data, and process visualizations.

## Overview and Properties

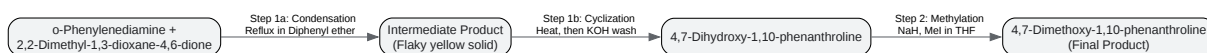
**4,7-Dimethoxy-1,10-phenanthroline** is an organic compound widely employed as an efficient bidentate nitrogen ligand, particularly in copper-catalyzed cross-coupling reactions such as the N-arylation of imidazoles.<sup>[1][2][3]</sup> Its methoxy groups enhance its solubility and electronic properties, making it a valuable tool in modern synthetic chemistry.

Table 1: Physicochemical Properties of **4,7-Dimethoxy-1,10-phenanthroline**

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 92149-07-0  | [2][4]    |
| Molecular Formula | C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> | [2][4]    |
| Molecular Weight  | 240.26 g/mol  | [2][4]    |
| Appearance        | White to brown solid/crystalline powder                       | [2][3]    |
| Melting Point     | 197-212 °C  | [2][4]    |
| Assay             | ≥97%  | [2][4]    |
| InChI Key         | ZPGVCQYKXIQWTP-UHFFFAOYSA-N                                   | [2][4]    |
| SMILES            | COc1ccnc2c1ccc3c(OC)ccnc23                                    | [2][4]    |

## Synthesis Pathway

The synthesis of **4,7-Dimethoxy-1,10-phenanthroline** is typically achieved through a two-step process starting from the condensation of o-phenylenediamine with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), followed by methylation of the resulting dihydroxy intermediate.[1][5]



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Caption: Synthesis workflow for **4,7-Dimethoxy-1,10-phenanthroline**.

## Experimental Protocols

The following protocols are adapted from established literature procedures.[1][5]

## Step 1: Synthesis of 4,7-Dihydroxy-1,10-phenanthroline

- **Condensation:** A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and trimethoxymethane is heated.
- **Reaction with Amine:** The resulting solution is cooled to approximately 80 °C, and o-phenylenediamine is added portionwise, leading to an exothermic reaction and the formation of a yellow solid.
- **Cyclization & Reflux:** The mixture is then heated to reflux and stirred vigorously for one hour.
- **Isolation of Intermediate:** After cooling to room temperature, the solid is filtered, washed with cold acetone, and dried to afford the intermediate product as a flaky light-yellow solid.
- **Hydrolysis:** The intermediate is subsequently heated in diphenyl ether.
- **Purification:** The reaction mixture is cooled, and the resulting precipitate is treated with a 20% potassium hydroxide (KOH) solution to a pH of 13, keeping the temperature below 25 °C. The white precipitate that forms is collected by suction filtration, washed with excess water, and dried under vacuum to yield 4,7-dihydroxy-1,10-phenanthroline.

Table 2: Reagents and Yield for 4,7-Dihydroxy-1,10-phenanthroline Synthesis

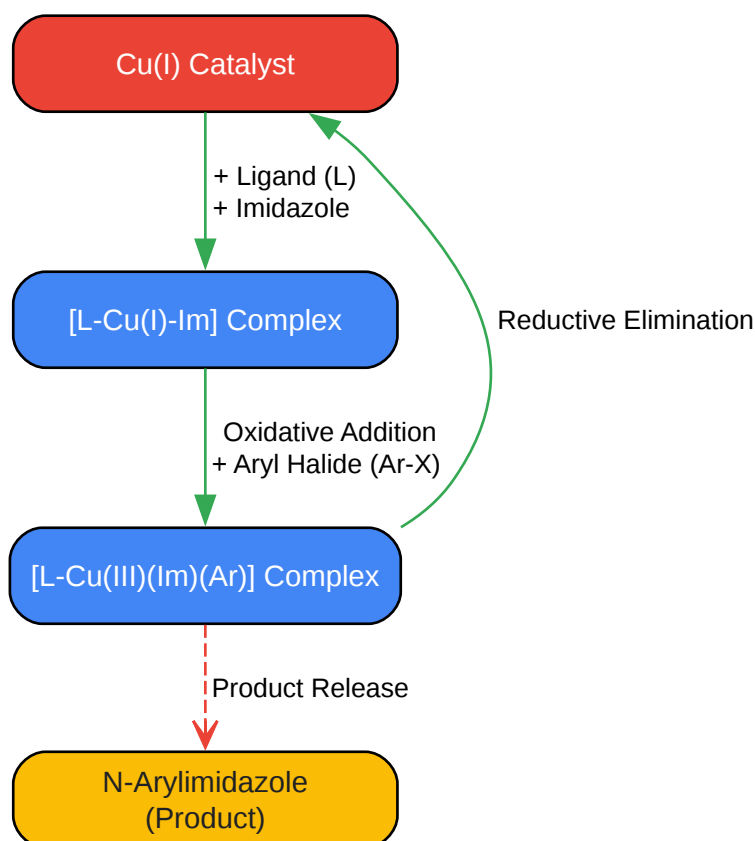
| Reagent / Product                 | Quantity | Moles | Notes  |
|-----------------------------------|----------|-------|--|
| o-Phenylenediamine                | 32.4 g   | 300   | Added portionwise to the reaction mixture    |
| Intermediate Product              | 95 g     | -     | 77% yield; flaky light-yellow solid          |
| 4,7-Dihydroxy-1,10-phenanthroline | -        | -     | 86% yield from the intermediate; white solid |

## Step 2: Synthesis of 4,7-Dimethoxy-1,10-phenanthroline (Methylation)

- Preparation: An oven-dried 3-neck round-bottom flask is cooled under a stream of nitrogen.
- Reagent Addition: 4,7-dihydroxy-1,10-phenanthroline and sodium hydride (NaH) are added to the flask, followed by the addition of anhydrous tetrahydrofuran (THF).
- Methylation: The suspension is stirred at room temperature, and methyl iodide (MeI) is added dropwise.
- Reaction Completion: The reaction is stirred at room temperature until completion, typically monitored by TLC.
- Quenching and Extraction: The reaction is carefully quenched with water, and the aqueous layer is extracted with dichloromethane.
- Purification: The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to provide **4,7-dimethoxy-1,10-phenanthroline**.

## Application in Catalysis

**4,7-Dimethoxy-1,10-phenanthroline** (L) is a highly effective ligand for the copper-catalyzed N-arylation of imidazoles with aryl halides.<sup>[1]</sup> The ligand facilitates the catalytic cycle, enabling the formation of the C-N bond under relatively mild conditions.



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Caption: Cu-catalyzed N-arylation of imidazoles using the phenanthroline ligand.

## Characterization Data

The final product and intermediates are characterized using standard analytical techniques.

Table 3: Spectroscopic Data for Key Compounds

| Compound                          | <sup>1</sup> H NMR Data (MHz)  | Reference |
|-----------------------------------|--|-----------|
| Intermediate from Step 1          | δ 11.34 (br d, 2H), 8.50 (d, 2H), 7.41 (m, 4H, all ArH), 1.74 (s, 12H, Me) | [1]       |
| 4,7-Dihydroxy-1,10-phenanthroline | δ 9.09 (d, 2H, J = 4.8 Hz), 8.41 (s, 2H), 8.08 (d, 2H, J = 4.8 Hz)         | [1]       |

Note: Specific NMR data for the final product, **4,7-Dimethoxy-1,10-phenanthroline**, was not detailed in the searched abstracts but would be a critical component of full characterization.

## Conclusion

The synthesis of **4,7-Dimethoxy-1,10-phenanthroline** is a well-established procedure that provides a valuable ligand for advancing organic synthesis, particularly in the field of metal-catalyzed cross-coupling reactions. The protocols and data presented in this guide offer a solid foundation for its preparation and application in a research and development setting.

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